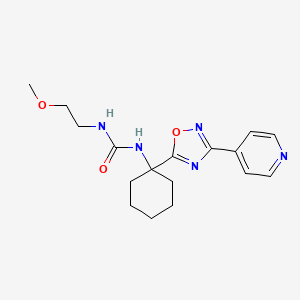![molecular formula C22H16N4O4S B2617569 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251580-17-2](/img/no-structure.png)
3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H16N4O4S and its molecular weight is 432.45. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized through various methods, including a [4 + 2]-cycloaddition reaction. One study detailed the synthesis of a related compound, a pyrrolo[2,3-d]pyrimidine derivative, through a low-temperature reaction involving specific intermediates like 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione (Adams et al., 2005).
Characterization and Computational Analysis : Another study focused on the synthesis and solid-state fluorescence properties of novel compounds related to thieno[3,2-d]pyrimidine, offering insights into their chemical and physical properties (Yokota et al., 2012).
Biological and Pharmacological Applications
Antitumor Activity : Research on derivatives of thieno[3,2-d]pyrimidine has shown promising antitumor activity. These compounds were synthesized and evaluated for their effectiveness against various cancer cell lines, revealing potent anticancer properties (Hafez & El-Gazzar, 2017).
Antibacterial Properties : Studies have also been conducted on substituted thieno[3,2-d]pyrimidines for their antibacterial properties. These compounds showed considerable activity against multiple microorganisms, indicating their potential as antibacterial agents (More et al., 2013).
Analgesic Properties : The synthesis of pyrazole-containing thieno[3,2-d]pyrimidine scaffolds has been explored for potential analgesic properties. Some of the synthesized compounds showed significant analgesic effects, comparable to reference medicines (Khalifa et al., 2019).
Chemical Properties and Reactions
Chemical Reactions : The compound has been part of studies focusing on various chemical reactions, including its interactions with other chemical entities and the formation of new derivatives with distinct properties (Sarıpınar et al., 2006).
Intramolecular Interactions : A specific study examined the intramolecular interactions in a derivative of thieno[3,2-d]pyrimidine, highlighting the structural and electronic features that preclude certain photochemical reactions (Krayushkin et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione involves the condensation of 3-methoxybenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide to form the corresponding hydrazone. The hydrazone is then reacted with 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione in the presence of a base to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide", "2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in ethanol to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione in the presence of a base such as potassium carbonate or sodium hydroxide in refluxing ethanol to yield the final product." ] } | |
Numéro CAS |
1251580-17-2 |
Nom du produit |
3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Formule moléculaire |
C22H16N4O4S |
Poids moléculaire |
432.45 |
Nom IUPAC |
3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O4S/c1-29-16-9-5-8-15(12-16)26-21(27)19-17(10-11-31-19)25(22(26)28)13-18-23-20(24-30-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Clé InChI |
XLRFYLHKXDMMLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2617488.png)
![N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617489.png)




![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2617499.png)


![Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2617506.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)
